2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a brominated indole moiety and a dimethoxyphenylacetamide group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM).
Acylation: The brominated indole is then reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific biological targets and pathways. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding and other interactions that may enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C18H17BrN2O3 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17BrN2O3/c1-23-16-7-6-12(10-17(16)24-2)20-18(22)11-21-9-8-13-14(19)4-3-5-15(13)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
RWHLHZWGUMGAOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Br)OC |
Origin of Product |
United States |
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